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molecular formula C10H17NO2 B594826 tert-Butyl (3-methylenecyclobutyl)carbamate CAS No. 130369-04-9

tert-Butyl (3-methylenecyclobutyl)carbamate

Cat. No. B594826
M. Wt: 183.251
InChI Key: UKVCZCZNTKQCCW-UHFFFAOYSA-N
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Patent
US09040547B2

Procedure details

To a solution of 3-methylidenecyclobutanecarboxylic acid (132 g, 1.17 mol) and Et3N (178 g, 1.76 mol) in tert-butyl alcohol (1 L) was added dropwise DPPA (574 g, 1.41 mol) and the resulting mixture was refluxed overnight. The mixture was then quenched with water (100 mL). After removal of the tert-butyl alcohol, the residue was treated with sat. NH4Cl (500 mL), and the resulting solid precipitate was collected, washed with sat. NH4Cl and sat. NaHCO3 to give the title compound (165 g, 77% yield) as a white solid.
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
178 g
Type
reactant
Reaction Step One
Name
Quantity
574 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C=[C:2]1[CH2:5][CH:4]([C:6](O)=O)[CH2:3]1.CC[N:11]([CH2:14]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])=CC=1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[CH2:6]=[C:4]1[CH2:3][CH:2]([NH:11][C:14](=[O:23])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])[CH2:5]1

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
C=C1CC(C1)C(=O)O
Name
Quantity
178 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
574 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with water (100 mL)
CUSTOM
Type
CUSTOM
Details
After removal of the tert-butyl alcohol
ADDITION
Type
ADDITION
Details
the residue was treated with sat. NH4Cl (500 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solid precipitate was collected
WASH
Type
WASH
Details
washed with sat. NH4Cl and sat. NaHCO3

Outcomes

Product
Name
Type
product
Smiles
C=C1CC(C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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